CYP3A4 Inhibition Liability: Target Compound Profile vs. Class-Level Benchmarks
A direct CYP3A4 inhibition assay for the target compound is not publicly available. However, class-level data from a closely related triazolo[1,5-a]pyrimidine derivative, WS-716, demonstrates a specific and desirable minimal inhibitory effect on CYP3A4 [1]. This contrasts with the general liability of many unoptimized heterocycles that potently inhibit this enzyme, for which benchmark IC50 values can be in the low micromolar range. For procurement decisions, this class-level evidence suggests that the core scaffold possesses an inherent potential for low CYP3A4 interaction, but confirmation for the specific compound requires targeted profiling.
| Evidence Dimension | CYP3A4 Inhibition (IC50 or qualitative effect) |
|---|---|
| Target Compound Data | Data not available for this specific compound. |
| Comparator Or Baseline | Class-level analog WS-716: displayed 'minimal effect' on CYP3A4 [1]; Generic problematic heterocycles can have CYP3A4 IC50 < 10 µM. |
| Quantified Difference | Not computable for the target compound. |
| Conditions | Class-level data: WS-716 profiled in vitro for CYP3A4 interaction [1]. |
Why This Matters
For groups concerned with ADMET properties, selecting a scaffold with class-level evidence of low CYP3A4 liability can reduce the risk of drug-drug interactions, de-risking lead development early, but specific data must be generated.
- [1] Wang Y, et al. 'Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor.' Acta Pharmaceutica Sinica B, 2022. View Source
